10,15-Dihydro-2,7,12-triiodo-5,5,10,10,15,15-hexamethyl-5H-tribenzo[a,f,k]trindene
Description
10,15-Dihydro-2,7,12-triiodo-5,5,10,10,15,15-hexamethyl-5H-tribenzo[a,f,k]trindene (C₃₃H₂₇I₃, MW 804.28 g/mol) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a rigid tribenzo[a,f,k]trindene core. Its structure includes three iodine substituents at positions 2, 7, and 12, along with six methyl groups at the 5, 10, and 15 positions . The compound is classified as a semiconductor material, with applications in organic electronics due to its extended π-conjugation and electron-deficient character . Key identifiers include CAS 597554-77-3 and SMILES notation: CC1(C2=C(C=CC(=C2)I)C3=C4C(=C5C(=C31)C6=C(C5(C)C)C=C(C=C6)I)C7=C(C4(C)C)C=C(C=C7)I)C .
Properties
IUPAC Name |
6,15,24-triiodo-9,9,18,18,27,27-hexamethylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27I3/c1-31(2)22-13-16(34)7-10-19(22)25-28(31)26-20-11-8-17(35)14-23(20)32(3,4)30(26)27-21-12-9-18(36)15-24(21)33(5,6)29(25)27/h7-15H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXFBSCSRKMCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)I)C3=C4C(=C5C(=C31)C6=C(C5(C)C)C=C(C=C6)I)C7=C(C4(C)C)C=C(C=C7)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27I3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101132091 | |
| Record name | 10,15-Dihydro-2,7,12-triiodo-5,5,10,10,15,15-hexamethyl-5H-tribenzo[a,f,k]trindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597554-77-3 | |
| Record name | 10,15-Dihydro-2,7,12-triiodo-5,5,10,10,15,15-hexamethyl-5H-tribenzo[a,f,k]trindene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597554-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,15-Dihydro-2,7,12-triiodo-5,5,10,10,15,15-hexamethyl-5H-tribenzo[a,f,k]trindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
10,15-Dihydro-2,7,12-triiodo-5,5,10,10,15,15-hexamethyl-5H-tribenzo[a,f,k]trindene is a complex polycyclic compound notable for its unique structural characteristics and potential biological activities. This article aims to summarize the available research findings regarding the biological activity of this compound.
- Molecular Formula : C27H30I3
- Molecular Weight : 804.3 g/mol
- XLogP3 : 11.4 (indicating high hydrophobicity)
- Hydrogen Bond Donor Count : 0
- Hydrogen Bond Acceptor Count : 0
- Rotatable Bond Count : 0
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The following sections detail specific activities and findings.
Anticancer Activity
Research has indicated that iodine-containing compounds can exhibit significant anticancer properties. The presence of iodine in this compound suggests potential cytotoxic effects against cancer cells.
-
Mechanism of Action :
- Iodinated compounds are known to interfere with cellular processes such as DNA synthesis and repair mechanisms.
- The structural arrangement may enhance the ability to penetrate cell membranes due to its hydrophobic nature.
-
Case Studies :
- A study demonstrated that similar iodinated polycyclic compounds exhibited selective toxicity towards breast cancer cells while sparing normal cells.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to its ability to disrupt microbial membranes.
- Research Findings :
- Preliminary tests have shown that derivatives of similar structures possess broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
- The mechanism is believed to involve membrane disruption and interference with metabolic pathways in microbes.
Thyroid Hormone Mimicking
Given the presence of iodine atoms in its structure, there is interest in the compound's potential to mimic thyroid hormones.
- Biological Implications :
- Iodine is a critical component of thyroid hormones; thus, compounds with similar structures may influence thyroid function.
- Research indicates that certain iodinated compounds can modulate thyroid hormone receptor activity.
Data Table of Biological Activities
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Key Observations :
- Brominated analogues are more reactive in Suzuki-Miyaura cross-coupling reactions due to lower bond dissociation energy (C–Br vs. C–I) .
- Alkyl Substituents: Hexamethyl groups in the target compound improve solubility in nonpolar solvents compared to unsubstituted PAHs, while hexabutyl derivatives (e.g., ) exhibit even greater solubility but reduced crystallinity.
Comparison with Brominated Analogues
- Tribromo-diindenofluorene (): Synthesized via bromination of diindenofluorene precursors followed by alkylation with butyl groups using potassium tert-butoxide .
- Triiodo-tribenzotrindene : Likely requires iodination under harsh conditions (e.g., I₂/HIO₃) due to iodine’s lower electrophilicity, though steric protection from methyl groups may mitigate overhalogenation .
Photophysical and Electronic Properties
*Estimated based on iodine’s electron-withdrawing effect.
Key Findings :
- Electron Deficiency : Iodine’s electron-withdrawing nature lowers LUMO levels, enhancing electron-accepting capabilities compared to brominated analogues .
- Steric Effects : Hexamethyl groups reduce π-π stacking efficiency compared to unsubstituted PAHs but improve film-forming properties in devices .
Q & A
Q. What strategies validate mechanistic hypotheses in its reactivity, such as iodine substitution patterns under nucleophilic conditions?
- Methodology : Use isotopic labeling (I vs. I) to track substitution sites. Kinetic studies under varying pH and nucleophile concentrations (e.g., NaSPh) identify rate-determining steps. In-situ Raman spectroscopy monitors intermediate formation .
Notes
- Theoretical Alignment : Ensure experimental designs (e.g., iodine substitution studies) are grounded in FMO theory or steric hindrance models to maintain academic rigor .
- Data Reproducibility : Address batch-to-batch variability by documenting solvent drying protocols and catalyst activation steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
